4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a chlorine atom at position 4, a methyl group at position 6, and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The chloro substituent enhances electrophilicity, while the methyl group contributes to lipophilicity. The carboxylic acid moiety allows for hydrogen bonding and metal coordination, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZPUSUAEHTQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropyrazolo[1,5-a]pyrazine.
Hydrolysis: The carboxylate intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the carboxylic acid group can be activated and coupled with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, oxidation/reduction processes, and coupling reactions (e.g., Suzuki-Miyaura coupling) that are essential in organic synthesis.
Biology
The compound is investigated for its potential biological activities:
- Enzyme Inhibition : It can inhibit protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects.
- Receptor Binding : The compound may bind to specific receptors that modulate biological pathways.
Medicine
Research indicates that derivatives of this compound exhibit significant pharmacological activities:
- Antitumor Activity : Studies show promising results against various cancer cell lines. For example, it has been noted to inhibit BRAF(V600E) and EGFR pathways critical in cancer progression.
- Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique properties and reactivity.
The following table compares this compound with similar compounds within the pyrazolo family:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Hydroxyl group instead of chlorine | Similar anti-inflammatory properties |
| 4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Methyl group instead of chlorine | Exhibits lower potency in enzyme inhibition |
Anticancer Studies
A notable study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, highlighting their potential as adjunct therapies in cancer treatment. The presence of halogen substituents like chlorine significantly increased activity against these cancer cells.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. A study reported significant activity against Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Core
Halogenated Derivatives
- 6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 300717-72-0): Bromine at position 6 increases molecular weight (MW = 242.03 g/mol) and polarizability compared to chlorine. Applications: Primarily used in Suzuki coupling reactions for cross-coupling drug candidates .
- Bioactivity: Exhibits moderate inhibition of Mycobacterium tuberculosis (H37Rv) in vitro .
Oxygenated Derivatives
- 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 1443978-16-2):
- 6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090959-73-0):
Functional Group Modifications
Ester Derivatives
- Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7):
Amide Derivatives
Physicochemical Properties
| Compound | Molecular Formula | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | C8H6ClN3O2 | 1.2 | 2.1 (pH 7.4) | 215–217 |
| Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | C10H10ClN3O2 | 2.5 | 0.3 (pH 7.4) | 98–100 |
| 4-Oxo-6-phenylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | C12H8N3O3 | 0.9 | 3.8 (pH 7.4) | 182–184 |
| 5-Benzyl-4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | C13H13N3O3 | 1.6 | 1.2 (pH 7.4) | 190–192 |
Biological Activity
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes a pyrazine ring fused with a pyrazole ring and a carboxylic acid functional group at the 2-position. Its molecular formula is and it has gained attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit various enzymes, particularly protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects.
- Receptor Binding : It may also bind to receptors that modulate biological pathways, potentially influencing cellular responses.
Pharmacological Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit BRAF(V600E) and EGFR, which are critical in cancer progression .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.
Comparative Activity
In comparison to other compounds within the pyrazolo family:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Hydroxyl group instead of chlorine | Similar anti-inflammatory properties |
| 4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Methyl group instead of chlorine | Exhibits lower potency in enzyme inhibition |
Anticancer Studies
A notable study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, highlighting their potential as adjunct therapies in cancer treatment. The presence of halogen substituents like chlorine significantly increased the activity against these cancer cells .
Antimicrobial Activity
Research has also indicated that this compound and its derivatives possess antimicrobial properties. A study reported significant activity against Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional therapies .
The synthesis of this compound typically involves:
- Starting Material Preparation : Synthesis begins with 4-chloropyrazolo[1,5-a]pyrazine.
- Palladium-Catalyzed Carbonylation : This step forms a carboxylate intermediate.
- Hydrolysis : The carboxylate is hydrolyzed to yield the final product.
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
- Oxidation/Reduction Reactions : Alterations in oxidation states can occur depending on reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
